(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal

Lipophilicity Drug-likeness Physicochemical profiling

Sourcing authentic (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal with consistent bioactivity is critical for reproducible pharmacology. This 95% purity, para-fluoro-substituted dienal is validated as a 5-lipoxygenase (5-LOX) inhibitor and CCR5 antagonist, directly applicable to inflammation and antiviral research. - Enables direct in vitro 5-LOX inhibition assays in RBL-2H3 cells or recombinant enzyme systems. - Fully assigned ¹H NMR, FTIR, and GC-MS spectra (Wiley KnowItAll) ensure rapid identity verification. - Gram-scale availability and defined (E,E)-stereochemistry support Diels-Alder and SAR applications.

Molecular Formula C11H9FO
Molecular Weight 176.19 g/mol
CAS No. 106485-23-8
Cat. No. B3021045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal
CAS106485-23-8
Molecular FormulaC11H9FO
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC=CC=O)F
InChIInChI=1S/C11H9FO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h1-9H
InChIKeyRJDFBVBPWYJKEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal (CAS 106485-23-8): Fluorinated Dienal for Targeted Lipoxygenase & Chemokine Receptor Research


(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal (CAS 106485-23-8) is a synthetic, fluorinated α,β,γ,δ-unsaturated aldehyde featuring a fully conjugated (2E,4E)-penta-2,4-dienal backbone para-substituted with a 4-fluorophenyl ring . With a molecular formula of C₁₁H₉FO, an exact mass of 176.06 g/mol, and a computed LogP of 2.59, this compound occupies physicochemical space distinct from its non-halogenated and alternative halogenated congeners, directly impacting its utility in medicinal chemistry and chemical biology programs . It has been identified in curated pharmacological databases as a multi-target ligand with reported inhibitory activity against 5-lipoxygenase (5-LOX) and antagonist activity at the CCR5 chemokine receptor, establishing its relevance in inflammation, immunology, and antiviral research workflows [1][2].

Why (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal Cannot Be Replaced by Generic Penta-2,4-dienal Analogs


The (2E,4E)-5-phenylpenta-2,4-dienal scaffold is not a single interchangeable chemical space; the introduction of a para-fluoro substituent on the pendant phenyl ring profoundly alters the compound's electronic character, metabolic susceptibility, and target engagement profile. The electron-withdrawing nature of fluorine (−I effect) directly modulates the electron density of the conjugated π-system, affecting the reactivity of the aldehyde terminus and the stability of the diene toward oxidation . Database-annotated biological activities—specifically potent 5-lipoxygenase inhibition, ancillary COX and carboxylesterase modulation, and CCR5 antagonism—are linked to this fluorinated congener, and cannot be assumed for the non-fluorinated (2E,4E)-5-phenylpenta-2,4-dienal or for alternative 4-substituted (Cl, OMe) analogs [1][2]. Substituting with a non-fluorinated or differently halogenated variant risks losing the specific electronic and steric contributions required for reproducible target binding, rendering generic replacement chemically and pharmacologically invalid.

(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal: Quantitative Differential Evidence Against Closest Analogs


Lipophilicity (LogP) Differentiation: 4-Fluoro vs. 4-H Substituent on the Penta-2,4-dienal Scaffold

The (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal exhibits a calculated LogP (XLogP3) of 2.59, compared to 2.50 for the non-fluorinated parent (2E,4E)-5-phenylpenta-2,4-dienal . This +0.09 LogP increment, driven by the para-fluoro substituent, reflects a modest but meaningful increase in lipophilicity that can influence membrane permeability and non-specific protein binding in cellular assays. Importantly, the Polar Surface Area (PSA) remains constant at 17.07 Ų across both compounds, confirming that the fluorine substitution modulates lipophilicity without introducing additional hydrogen-bond acceptor capacity .

Lipophilicity Drug-likeness Physicochemical profiling

Thermal Hazard Differentiation: Flash Point Elevation Relative to Non-Fluorinated Analog

The (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal records a flash point of 120.9 °C, notably higher than the 109.2 °C flash point measured for the non-fluorinated (2E,4E)-5-phenylpenta-2,4-dienal [1]. This +11.7 °C elevation in flash point translates into a wider safe-handling window and reduced flammability risk during laboratory synthesis, purification, and storage. The boiling point shows a marginal decrease (299.9 °C vs. 301.1 °C), while density increases from ~1.03 g/cm³ to 1.11 g/cm³, consistent with the higher molecular mass imparted by fluorine [1].

Process safety Thermal stability Procurement specification

Spectroscopic Fingerprint Integrity: Certified Spectral Reference Data for Identity Verification

(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal has been deposited in the Wiley SpectraBase spectral database with fully assigned ¹H NMR, FTIR, and GC-MS spectra (SpectraBase Compound ID: 91tzlAN8PV3) [1]. These certified reference spectra—integrated into the KnowItAll NMR, IR, and MS spectral libraries—provide an unambiguous, instrument-independent identity verification standard. In contrast, the non-fluorinated parent compound (2E,4E)-5-phenylpenta-2,4-dienal, while also listed, lacks the fully curated multi-spectral package across all three techniques [2]. This spectral completeness enables rapid batch-to-batch identity confirmation using standard analytical instrumentation, eliminating the need for custom reference standard synthesis.

Quality control Identity assurance Spectral library

Multi-Target Pharmacological Fingerprint: 5-LOX Inhibition and CCR5 Antagonism as Differentiated Activity Profile

Curated pharmacological databases annotate (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. Preliminary screening further identifies this compound as a CCR5 antagonist, with potential application in HIV infection, asthma, rheumatoid arthritis, and COPD models [2]. The non-fluorinated analog (2E,4E)-5-phenylpenta-2,4-dienal has no equivalent multi-target activity annotation in these databases, indicating that the fluoro substituent is a critical determinant for this specific polypharmacological profile.

Lipoxygenase inhibition CCR5 antagonism Inflammation research

Procurement Specification: Defined Purity Grade, Pricing Tiers, and Multi-Supplier Availability

(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal is commercially available as a solid with a certified purity of 95.0% (HPLC) from Fluorochem Ltd. (Product Code F314437), offered in 250 mg (£128.00) and 1 g (£196.00) pack sizes . Additional stocking suppliers include ChemBridge Corporation (Catalog No. 5608009), Alfa Chemistry, Otava Ltd., and Zylexa Pharma, ensuring multi-source procurement resilience . In contrast, the non-fluorinated parent (CAS 13466-40-5) is less broadly stocked, and the 4-chloro analog (CAS 49678-03-7) commands a higher unit price (£184.00 for 250 mg), making the 4-fluoro derivative the most cost-competitive entry among the halogenated series for equivalent quantity .

Procurement Purity specification Supply chain

Procurement-Driven Application Scenarios for (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal


5-Lipoxygenase Inhibitor Screening in Inflammation Models

The compound is database-annotated as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, making it a qualified starting point for in vitro 5-LOX inhibition assays in rat RBL-2H3 cells, human recombinant enzyme systems, or leukotriene B4 production models [1]. The 95% certified purity and multi-modal spectral reference data ensure that incoming material can be identity-verified before use, minimizing the risk of confounding impurities in enzymatic dose-response studies .

CCR5 Antagonist Hit for Antiviral and Immunomodulatory Drug Discovery

Preliminary pharmacological screening indicates that this compound functions as a CCR5 antagonist, providing a tractable entry point for programs targeting HIV entry inhibition, asthma, rheumatoid arthritis, or COPD [1]. The compound's physicochemical profile (LogP 2.59, PSA 17.07 Ų) places it within favorable drug-like space for further optimization, and the fluorinated scaffold offers a synthetic handle for iterative structure-activity relationship (SAR) exploration .

Building Block for Fluorinated Conjugated Diene Synthesis

The (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal backbone serves as a versatile electrophilic diene building block for Diels-Alder cycloadditions and Michael additions, leveraging the electron-withdrawing fluoro substituent to tune diene reactivity [1]. Its commercial availability at gram scale from multiple suppliers supports its use as a key intermediate in the synthesis of more complex fluorinated bioactive molecules, where the defined (E,E)-stereochemistry is critical for downstream stereochemical control .

Analytical Reference Standard for Fluorinated Dienal Method Development

With fully assigned ¹H NMR, FTIR, and GC-MS reference spectra integrated into the Wiley KnowItAll spectral libraries, this compound can be deployed as a certified analytical reference standard for developing and validating chromatographic or spectroscopic methods targeting fluorinated α,β-unsaturated aldehydes [1]. This application is uniquely enabled by the completeness of its published spectral package, which exceeds that available for the non-fluorinated or chloro-substituted analogs .

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